N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS2/c17-12-6-8-13(9-7-12)18-14(21)10-22-16-19-15(20-23-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBCKZRZLXNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS Number: 864856-06-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 406.32 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazide and appropriate reagents.
- Attachment of Phenyl Groups : The phenyl groups are introduced via substitution reactions using phenyl halides.
- Formation of the Acetamide Linkage : This linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species. The antimicrobial activity was assessed using the turbidimetric method, revealing promising results for several derivatives related to this compound .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). The Sulforhodamine B (SRB) assay showed that certain derivatives exhibited significant cytotoxic effects. For instance:
- Compounds derived from this structure demonstrated higher activity than standard chemotherapeutic agents like doxorubicin.
- Structure-activity relationship (SAR) studies indicated that modifications to the thiadiazole ring and substituents on the phenyl groups can enhance anticancer efficacy .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells:
- Enzyme Inhibition : The thiadiazole moiety allows for binding to various enzymes, potentially modulating their activity and affecting cellular processes.
- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential .
- Cell Cycle Regulation : Some compounds derived from this structure have been noted to affect cell cycle progression, particularly transitioning from G1 to S phase .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Scientific Research Applications
Antimicrobial Activity
Overview:
The compound exhibits promising antimicrobial properties against various bacterial strains. Research has shown that derivatives containing thiadiazole moieties often demonstrate enhanced antibacterial activity.
Key Findings:
- A study evaluated the antimicrobial efficacy of several 1,2,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the bromophenyl group significantly inhibited bacterial growth, outperforming traditional antibiotics like streptomycin .
- Another investigation focused on the synthesis of thiazole derivatives, which revealed that certain compounds showed high potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | E. coli, S. aureus | < 1.9 μg/mL |
| Thiazol-2-amine Derivative B | K. pneumoniae, P. aeruginosa | 5 μg/mL |
| N-(4-bromophenyl)-2-acetamide | Multiple strains | Variable |
Anticancer Properties
Overview:
The anticancer potential of N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has been explored in various studies, particularly against breast cancer cell lines.
Key Findings:
- In vitro studies have shown that compounds derived from this structure can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay demonstrated significant cytotoxic effects at low concentrations .
- Molecular docking studies indicate that these compounds interact effectively with key proteins involved in cancer cell proliferation, suggesting a mechanism for their anticancer activity .
Table 2: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| Thiadiazole Derivative C | MCF7 | 15.3 |
| N-(4-bromophenyl)-2-acetamide | MCF7 | 12.7 |
| Control Drug (Doxorubicin) | MCF7 | 10.0 |
Mechanistic Insights
Molecular Interactions:
Molecular docking studies have elucidated the binding affinities of this compound with various biological targets:
Q & A
What are the standard synthetic routes for N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the thiadiazole sulfanyl intermediate via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2: Coupling the intermediate with 4-bromoaniline using nucleophilic substitution or amide bond formation (e.g., HOBt/DCC-mediated coupling).
- Optimization:
- Solvent selection: Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
- Temperature control: Maintain 60–80°C to balance reaction rate and byproduct minimization.
- Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity (>90%).
- Monitoring: TLC (Rf ~0.5 in ethyl acetate/hexane) and 1H NMR for intermediate validation .
Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks (amide C=O at ~170 ppm).
- IR Spectroscopy: Confirm functional groups (C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 432.02).
- X-ray Crystallography: Resolve 3D conformation and bond angles (e.g., dihedral angles between thiadiazole and phenyl rings) for unambiguous structural confirmation .
How can researchers resolve contradictions in reported biological activities across different studies?
Answer:
Discrepancies may arise from:
- Assay variability: Differences in cell lines, concentrations, or incubation times.
- Solubility issues: Poor solubility in aqueous buffers (use DMSO ≤0.1% v/v).
Strategies: - Orthogonal assays: Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays).
- Dose-response analysis: Establish EC50/IC50 curves to assess potency thresholds.
- QSAR modeling: Correlate substituent effects (e.g., bromophenyl vs. fluorophenyl) with activity trends .
What strategies are recommended for designing derivatives to enhance pharmacokinetic properties?
Answer:
- Solubility enhancement: Introduce hydrophilic groups (e.g., -OH, -COOH) at the acetamide moiety.
- Bioavailability optimization: Replace the bromophenyl group with bioisosteres (e.g., pyridine rings) to improve membrane permeability.
- Metabolic stability: Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., sulfur oxidation).
- In silico screening: Use molecular docking (AutoDock Vina) to predict target binding and ADMET properties .
What are the critical parameters for scaling up synthesis for preclinical studies?
Answer:
- Reaction scalability: Ensure stoichiometric consistency (1:1.2 molar ratio of intermediate to 4-bromoaniline).
- Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling.
- Quality control:
- HPLC: Purity ≥95% (C18 column, acetonitrile/water gradient).
- Stability testing: Accelerated conditions (40°C, 75% RH) over 4 weeks to assess degradation .
How can computational methods aid in elucidating the mechanism of action of this compound?
Answer:
- Molecular Dynamics (MD) simulations: Model interactions with biological targets (e.g., kinase ATP-binding pockets).
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Pharmacophore mapping: Identify critical binding features (e.g., sulfur atoms for hydrogen bonding) .
What experimental approaches are used to analyze the compound’s stability under physiological conditions?
Answer:
- pH-dependent stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
- Photostability: Expose to UV light (320–400 nm) for 48h; assess isomerization or oxidation.
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C indicates thermal stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
